molecular formula C3H6Na3O15P3 B1258343 Trisodium phosphonoformate

Trisodium phosphonoformate

Cat. No. B1258343
M. Wt: 443.96 g/mol
InChI Key: YFNGWGVTFYSJHE-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

An antiviral agent used in the treatment of cytomegalovirus retinitis. Foscarnet also shows activity against human herpesviruses and HIV.

Scientific Research Applications

Antiviral Properties

Trisodium phosphonoformate exhibits significant antiviral properties, particularly against various herpesviruses. It selectively inhibits cell-free DNA polymerase activity induced by herpesvirus, showing effectiveness against herpes simplex virus types 1 and 2, pseudorabies virus, and infectious bovine rhinotracheitis virus in cell culture. Moreover, it has demonstrated therapeutic activity against cutaneous herpes simplex virus infection in guinea pigs when applied topically (Helgstrand et al., 1978).

Therapeutic Effects on Herpesvirus Infections

When used topically, trisodium phosphonoformate shows activity against established cutaneous herpesvirus infections in guinea pigs. It's notably effective even when the treatment is delayed until 48 hours after virus inoculation. This therapeutic effect depends on the concentration of the drug and the duration of treatment. Its significant activity against established infections is also observed when administered intraperitoneally, though less effective compared to topical application (Alenius et al., 1978).

Impact on Cellular Metabolism and Proliferation

Trisodium phosphonoformate, at concentrations inhibiting herpesvirus multiplication, doesn't affect macromolecular synthesis and cell proliferation in HeLa and human lung cells. However, at higher concentrations (2 mM), it reduces DNA synthesis. Interestingly, the inhibition of DNA synthesis and cell proliferation by trisodium phosphonoformate is rapidly reversible upon removal of the drug (Stenberg & Larsson, 1978).

Interaction with Carbonic Anhydrase

Foscarnet (another name for trisodium phosphonoformate) has been found to interact with the metalloenzyme carbonic anhydrase. It acts as both an activator and inhibitor of different carbonic anhydrase isozymes. This interaction is important for understanding the modulation of enzyme activities by small molecules like foscarnet (Temperini et al., 2007).

Coordination Chemistry

Trisodium phosphonoformate has been studied for its coordination behavior towards different metals. This research is essential as it provides insights into its mechanism of action and potential applications in treating viral infections, including drug-resistant cytomegaloviruses and HIV (Martens et al., 2019).

properties

Product Name

Trisodium phosphonoformate

Molecular Formula

C3H6Na3O15P3

Molecular Weight

443.96 g/mol

IUPAC Name

trisodium;phosphonoformate

InChI

InChI=1S/3CH3O5P.3Na/c3*2-1(3)7(4,5)6;;;/h3*(H,2,3)(H2,4,5,6);;;/q;;;3*+1/p-3

InChI Key

YFNGWGVTFYSJHE-UHFFFAOYSA-K

Canonical SMILES

C(=O)([O-])P(=O)(O)O.C(=O)([O-])P(=O)(O)O.C(=O)([O-])P(=O)(O)O.[Na+].[Na+].[Na+]

synonyms

Foscarnet
Foscarnet Barium (2:3) Salt
Foscarnet Calcium (2:3) Salt
Foscarnet Disodium Salt
Foscarnet Magnesium (2:3) Salt
Foscarnet Manganese (2+) (2:3) Salt
Foscarnet Sodium
Foscarnet Sodium Hexahydrate
Foscarnet Trilithium Salt
Foscarnet Tripotassium Salt
Foscarnet Trisodium Salt
Foscavir
Phosphonoformate
Phosphonoformic Acid
Trisodium Phosphonoformate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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